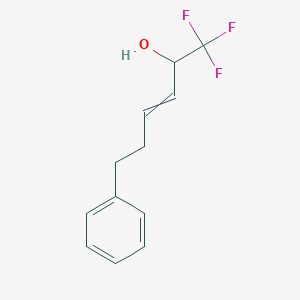
1,1,1-Trifluoro-6-phenylhex-3-EN-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trifluoro-6-phenylhex-3-en-2-ol is a chemical compound with the molecular formula C12H13F3O It is characterized by the presence of a trifluoromethyl group, a phenyl group, and an enol functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-6-phenylhex-3-en-2-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1,1,1-trifluoro-2-phenyl-3-buten-2-ol with suitable reagents to introduce the desired functional groups . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-6-phenylhex-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the enol group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
1,1,1-Trifluoro-6-phenylhex-3-en-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-6-phenylhex-3-en-2-ol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The enol group can participate in hydrogen bonding and other interactions that influence the compound’s activity.
Comparison with Similar Compounds
1,1,1-Trifluoro-6-phenylhex-3-en-2-ol can be compared with similar compounds such as:
1,1,1-Trifluoro-2-phenyl-3-buten-2-ol: Similar structure but different functional groups.
1,1,1-Trifluoro-3-phenyl-2-propanone: A trifluoromethyl ketone with different reactivity.
1,1,1-Trifluoro-4-hydroxy-4-phenyl-but-3-en-2-one: Another trifluoromethyl compound with distinct properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique chemical and biological properties.
Properties
CAS No. |
143542-09-0 |
|---|---|
Molecular Formula |
C12H13F3O |
Molecular Weight |
230.23 g/mol |
IUPAC Name |
1,1,1-trifluoro-6-phenylhex-3-en-2-ol |
InChI |
InChI=1S/C12H13F3O/c13-12(14,15)11(16)9-5-4-8-10-6-2-1-3-7-10/h1-3,5-7,9,11,16H,4,8H2 |
InChI Key |
KOVUECXZBZCJDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC=CC(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















